

# E7820 Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | E 2078   |           |
| Cat. No.:            | B1593395 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental design of clinical trials involving E7820, an investigational anticancer agent. E7820 functions as a molecular glue, inducing the degradation of the RNA-binding protein RBM39, which plays a crucial role in RNA splicing and tumor progression. These notes are intended to guide researchers in designing and executing robust preclinical and clinical studies to evaluate the efficacy and mechanism of action of E7820 and similar compounds.

### **Mechanism of Action**

E7820 is a synthetic sulfonamide that acts as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][2] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] The degradation of RBM39 disrupts RNA splicing, leading to antitumor effects. A key downstream effect of E7820 is the suppression of integrin  $\alpha$ 2 expression, which contributes to its anti-angiogenic properties.[1][2][4]





Click to download full resolution via product page

Caption: Workflow for the preclinical assessment of E7820's biological activity.



## In Vitro Endothelial Tube Formation Assay

This assay assesses the effect of E7820 on the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis. [2][5][6] Materials:

- Endothelial cells: Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.
- Basement membrane extract: Matrigel® or a similar product.
- E7820: Stock solution in DMSO.
- 96-well plates.
- Microscope with imaging capabilities.

#### Protocol:

- Plate Preparation: Thaw the basement membrane extract on ice and coat the wells of a 96well plate. Allow it to solidify at 37°C for 30-60 minutes.
- Cell Seeding: Seed endothelial cells onto the solidified matrix in media containing various concentrations of E7820 or vehicle control.
- Incubation: Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
- Imaging and Analysis:
  - Visualize and capture images of the tube-like structures using a microscope.
  - Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).

## **In Vivo Matrigel Plug Assay**

This in vivo assay evaluates the effect of E7820 on angiogenesis in a living organism. [7] Materials:

Immunocompromised mice.



- Basement membrane extract (Matrigel®), with or without pro-angiogenic factors (e.g., bFGF, VEGF).
- E7820: Formulated for in vivo administration (e.g., oral gavage).
- Hemoglobin assay kit or immunohistochemistry reagents for CD31.

#### Protocol:

- Matrigel Injection: Mix the liquid Matrigel with pro-angiogenic factors and inject it subcutaneously into the flank of the mice. The Matrigel will form a solid plug.
- E7820 Administration: Administer E7820 or vehicle control to the mice daily via oral gavage for a specified period (e.g., 7-14 days).
- Plug Excision: At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.
- Analysis:
  - Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay as an indicator of blood vessel formation.
  - Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against the endothelial cell marker CD31 to visualize and quantify microvessel density.

# Clinical Trial Design and Data Phase I Clinical Trial in Advanced Solid Tumors (NCT00346535)

A Phase I dose-escalation study was conducted to determine the safety, tolerability, pharmacokinetics, and pharmacodynamics of E7820 in patients with advanced solid malignancies. [4][8]



| Parameter                                  | Value                                     |
|--------------------------------------------|-------------------------------------------|
| Number of Patients                         | 37                                        |
| Dose Escalation Cohorts                    | 10, 20, 40, 70, 100, and 200 mg/day       |
| Maximum Tolerated Dose (MTD)               | 100 mg/day                                |
| Dose-Limiting Toxicities (DLTs) at 200 mg  | Grade 4 thrombocytopenia and neutropenia  |
| Best Response                              | Stable disease in 8 patients (≥ 4 months) |
| Pharmacokinetics (Mean Tmax)               | 1-12 hours                                |
| Pharmacokinetics (Mean Terminal Half-life) | 5.6-8.6 hours                             |

| Pharmacodynamics | Sustained >50% decrease in platelet integrin α-2 expression at 200 mg |

Table 1: Summary of Phase I Clinical Trial Data for E7820 in Advanced Solid Tumors. [4][8]

# Phase II Clinical Trial in Myeloid Malignancies (NCT05024994)

This Phase II trial evaluated the efficacy and safety of E7820 monotherapy in patients with relapsed/refractory myeloid malignancies harboring splicing factor mutations. [5][6][9][10] [11]The study was terminated early for futility as none of the first 12 patients achieved an objective response. [9][10][11]



| Parameter                                  | Value                               |
|--------------------------------------------|-------------------------------------|
| Number of Patients Treated                 | 12 (7 AML, 5 MDS)                   |
| E7820 Dose                                 | 100 mg daily                        |
| Median Age                                 | 77 years                            |
| Median Prior Lines of Therapy              | 3                                   |
| Primary Endpoint                           | Objective Response Rate (ORR)       |
| Best Response                              | No objective responses              |
| Median Overall Survival (OS)               | 3.8 months                          |
| Most Common Non-Hematologic Adverse Events | Diarrhea (50.0%), Cough (33.3%)     |
| Most Common Hematologic Adverse Events     | Anemia (16.7%), Neutropenia (16.7%) |

| Biomarker Analysis | >50% RBM39 degradation observed in peripheral blood mononuclear cells |

Table 2: Summary of Phase II Clinical Trial Data for E7820 Monotherapy in Myeloid Malignancies. [9][10]

# Phase II Clinical Trial of E7820 in Combination with Venetoclax (NCT05024994 Amendment)

Based on preclinical data suggesting synergy, the NCT05024994 trial was amended to include a combination arm of E7820 with the BCL-2 inhibitor venetoclax for patients with relapsed/refractory myeloid malignancies with splicing factor mutations. [12]



| Parameter            | Value                                                                |
|----------------------|----------------------------------------------------------------------|
| Patient Population   | Relapsed/refractory AML, MDS, or CMML with splicing factor mutations |
| Treatment Regimen    | E7820 100mg daily + Venetoclax daily                                 |
| Safety Run-in Cohort | 6 patients with optional E7820 dose de-<br>escalation to 70mg daily  |
| Primary Endpoint     | Response rate within 6 cycles                                        |

| Secondary Endpoints | Overall and event-free survival |

Table 3: Design of the Phase II Combination Trial of E7820 and Venetoclax. [12]

Diagram 3: Clinical Trial Logical Flow





Click to download full resolution via product page

Caption: Logical progression of E7820 clinical development.



### Conclusion

The development of E7820 provides a compelling case study in targeting RNA splicing for cancer therapy. While monotherapy has shown limited clinical efficacy in heavily pretreated populations, the demonstration of on-target RBM39 degradation in patients provides a strong rationale for exploring combination strategies. The detailed protocols and data presented herein should serve as a valuable resource for researchers and clinicians working to advance the field of targeted protein degradation and develop novel cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Matrigel Plug Angiogenesis Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. In Vivo Vascular Network Forming Assay PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 7. E7820 | Cell Signaling Technology [cellsignal.com]
- 8. RBM39 Monoclonal Antibody (2D2C8) (67420-1-IG) [thermofisher.com]
- 9. E7820, an anti-cancer sulfonamide, degrades RBM39 in patients with splicing factor mutant myeloid malignancies: a phase II clinical trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]



 To cite this document: BenchChem. [E7820 Clinical Trials: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593395#experimental-design-for-e7820-clinical-trials]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com